quinoxaline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2-thiol is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyrazine ring structure with a thiol group at the second position. This compound is known for its significant biological and chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-2-thiol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with α-haloketones, followed by cyclization and subsequent thiolation. Another method includes the use of phenacyl sulfoxides and o-arylenediamines, where the reaction proceeds through the generation of sulfines, followed by site-selective carbophilic addition, elimination, intramolecular nucleophilic addition, and dehydration condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often employs catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield corresponding amines or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted quinoxaline derivatives .
Scientific Research Applications
Quinoxaline-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoxaline-2-thiol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or growth inhibition . The compound’s thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar fused ring structure but lacking the thiol group.
Quinazoline: Another nitrogen-containing heterocyclic compound with a similar structure but different biological activities.
Pyrroloquinoxaline: A derivative with additional fused rings, exhibiting unique chemical and biological properties.
Uniqueness: Quinoxaline-2-thiol is unique due to its thiol group, which imparts distinct reactivity and biological activities compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
quinoxaline-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXGZFDGDSRIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.